
1,5-Diethoxy-2,4-dinitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Diethoxy-2,4-dinitrobenzene (DEN) is a chemical compound that has been widely used in scientific research due to its unique properties. DEN is a yellow crystalline solid that is soluble in organic solvents and has a strong odor. This compound is also known as DNOC (Dinitro-o-cresol) and has been used as a pesticide in the past. However, due to its toxic nature, the use of DEN as a pesticide has been banned in many countries.
Mechanism of Action
The mechanism of action of DEN involves the formation of covalent bonds between the compound and cysteine residues in proteins. This modification can lead to changes in protein structure and function. DEN can also modify other amino acids such as histidine and tyrosine, but to a lesser extent.
Biochemical and Physiological Effects:
DEN has been shown to have a wide range of biochemical and physiological effects. Studies have shown that DEN can inhibit enzyme activity, alter protein structure, and induce oxidative stress. DEN has also been shown to have toxic effects on cells and tissues, which can lead to cell death.
Advantages and Limitations for Lab Experiments
The use of DEN in lab experiments has several advantages. This compound is easy to synthesize and can be used to modify a wide range of proteins and enzymes. DEN can also be used to study the effects of protein modification on enzyme activity and substrate specificity. However, the use of DEN in lab experiments also has limitations. This compound is toxic and can lead to cell death at high concentrations. DEN can also modify proteins non-specifically, which can lead to unwanted effects.
Future Directions
There are several future directions for research involving DEN. One area of research is the development of new methods for protein modification that are more specific and less toxic. Another area of research is the study of the effects of DEN on specific proteins and enzymes. This information could be used to develop new drugs that target specific proteins and enzymes. Overall, DEN is a valuable tool for scientific research and has the potential to lead to new discoveries in the field of biochemistry.
Synthesis Methods
The synthesis of DEN involves the reaction of 2,4-dinitrophenol with ethyl iodide in the presence of a base such as potassium hydroxide. The resulting product is then treated with hydrochloric acid to obtain DEN. The synthesis of DEN is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
DEN has been extensively used in scientific research due to its ability to modify proteins and enzymes. This compound is commonly used to modify cysteine residues in proteins, which can lead to changes in protein function. DEN has also been used to study the effects of protein modification on enzyme activity and substrate specificity.
properties
Product Name |
1,5-Diethoxy-2,4-dinitrobenzene |
|---|---|
Molecular Formula |
C10H12N2O6 |
Molecular Weight |
256.21 g/mol |
IUPAC Name |
1,5-diethoxy-2,4-dinitrobenzene |
InChI |
InChI=1S/C10H12N2O6/c1-3-17-9-6-10(18-4-2)8(12(15)16)5-7(9)11(13)14/h5-6H,3-4H2,1-2H3 |
InChI Key |
STARGOIPVHYPGJ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OCC |
Canonical SMILES |
CCOC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



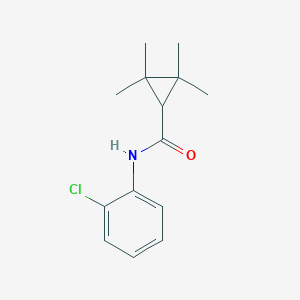

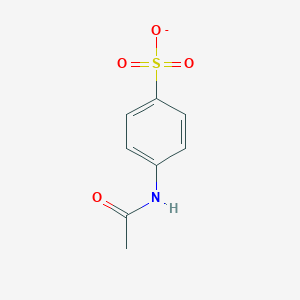

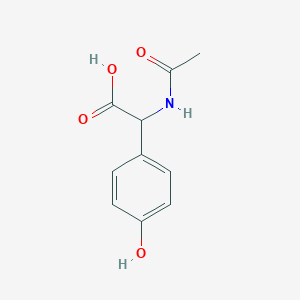
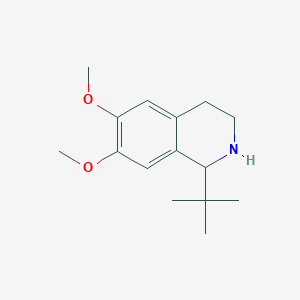

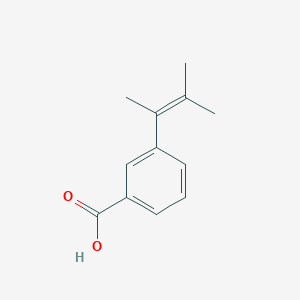


![N-[2-(3-chloroanilino)ethyl]-N-(3-chlorophenyl)amine](/img/structure/B253498.png)


